molecular formula C2F7NO4S2 B8609882 Methanesulfonamide, N,1,1,1-tetrafluoro-N-[(trifluoromethyl)sulfonyl]- CAS No. 108388-06-3

Methanesulfonamide, N,1,1,1-tetrafluoro-N-[(trifluoromethyl)sulfonyl]-

Cat. No.: B8609882
CAS No.: 108388-06-3
M. Wt: 299.15 g/mol
InChI Key: PFJGYLOWSDSROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonamide, N,1,1,1-tetrafluoro-N-[(trifluoromethyl)sulfonyl]- is a useful research compound. Its molecular formula is C2F7NO4S2 and its molecular weight is 299.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanesulfonamide, N,1,1,1-tetrafluoro-N-[(trifluoromethyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonamide, N,1,1,1-tetrafluoro-N-[(trifluoromethyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

108388-06-3

Molecular Formula

C2F7NO4S2

Molecular Weight

299.15 g/mol

IUPAC Name

N,1,1,1-tetrafluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C2F7NO4S2/c3-1(4,5)15(11,12)10(9)16(13,14)2(6,7)8

InChI Key

PFJGYLOWSDSROL-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)N(F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

By vacuum transfer, FN(SO2CF3)2 (1.7 mmol) was added to 2.0 ml of toluene at -196° C. The mixture was warmed to room temperature and agitated by hand. A slow color change ensues near 22° C. After 10 hours, 19F NMR shows the presence of 2-fluorotoluene (74%), 3-fluorotoluene (4%) and 4-fluorotoluene (21%). The ratio of unreacted FN(SO2CF3)2 to the HN(SO2CF3)2 formed in the reaction indicates an 80% conversion to the monofluorotoluene isomers. No other fluorine containing products are observed by NMR.
Quantity
1.7 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.